molecular formula C15H12FN3OS B4427041 2-[(3-cyano-2-pyridinyl)thio]-N-(5-fluoro-2-methylphenyl)acetamide

2-[(3-cyano-2-pyridinyl)thio]-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No. B4427041
M. Wt: 301.3 g/mol
InChI Key: PDWOHEYZIHBYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyano-2-pyridinyl)thio]-N-(5-fluoro-2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. The compound has shown promising results in various scientific research studies, especially in the field of cancer treatment.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-2-pyridinyl)thio]-N-(5-fluoro-2-methylphenyl)acetamide involves the inhibition of certain enzymes and proteins that are involved in cell growth and division. The compound has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division. By inhibiting these enzymes, the compound induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to induce apoptosis in cancer cells, leading to their death. It has also been found to inhibit the growth and proliferation of cancer cells. The compound has shown potential in the treatment of other diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-cyano-2-pyridinyl)thio]-N-(5-fluoro-2-methylphenyl)acetamide in lab experiments include its potential use in cancer treatment and its ability to induce apoptosis in cancer cells. The compound has also shown potential in the treatment of other diseases such as Alzheimer's and Parkinson's. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-[(3-cyano-2-pyridinyl)thio]-N-(5-fluoro-2-methylphenyl)acetamide. One direction is to further study the compound's potential use in cancer treatment and its ability to induce apoptosis in cancer cells. Another direction is to study the compound's potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Further studies are also needed to determine the compound's safety and efficacy in humans.

Scientific Research Applications

2-[(3-cyano-2-pyridinyl)thio]-N-(5-fluoro-2-methylphenyl)acetamide has shown promising results in various scientific research studies. The compound has been studied extensively for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. The compound has also shown potential in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(3-cyanopyridin-2-yl)sulfanyl-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-10-4-5-12(16)7-13(10)19-14(20)9-21-15-11(8-17)3-2-6-18-15/h2-7H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWOHEYZIHBYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CSC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.